molecular formula C12H11N3O2S2 B2994779 Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate CAS No. 1989671-63-7

Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate

Cat. No. B2994779
CAS RN: 1989671-63-7
M. Wt: 293.36
InChI Key: RONQSXUXFGBLPL-UHFFFAOYSA-N
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Description

Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate is an organic compound with the molecular formula C13H13N3O3S . It has a molecular weight of 291.33 .


Synthesis Analysis

The synthesis of Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate and similar 1,3,4-thiadiazole derivatives has been reported in the literature . The starting materials used include N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The InChI code for Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate is 1S/C12H11N3O2S2/c1-2-17-11(16)10-14-12(15-19-10)13-9(18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15,18) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.

Future Directions

The future directions for research on Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, there may be potential for the development of new pharmaceuticals or other applications .

properties

IUPAC Name

ethyl 3-(benzenecarbonothioylamino)-1,2,4-thiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S2/c1-2-17-11(16)10-14-12(15-19-10)13-9(18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONQSXUXFGBLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NS1)NC(=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate

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